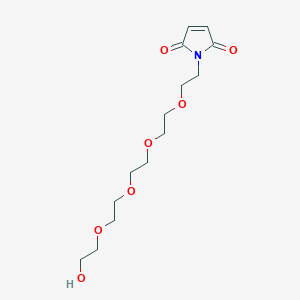
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a long, polyether chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Polyether Chain: The polyether chain can be synthesized through the polymerization of ethylene oxide, followed by functionalization with a hydroxyl group.
Pyrrole Ring Formation: The pyrrole ring is synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the polyether chain to the pyrrole ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反应分析
Types of Reactions: 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrrole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of tosylated ethers or other substituted derivatives.
科学研究应用
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
作用机制
The mechanism of action of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione involves its interaction with biological membranes and proteins. The polyether chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents. The pyrrole ring may interact with specific protein targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Polyethylene glycol (PEG): Similar polyether chain but lacks the pyrrole ring.
Pyrrole derivatives: Compounds with similar ring structures but different substituents.
This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
1-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO7/c16-4-6-20-8-10-22-12-11-21-9-7-19-5-3-15-13(17)1-2-14(15)18/h1-2,16H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTLCLPYCNBCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
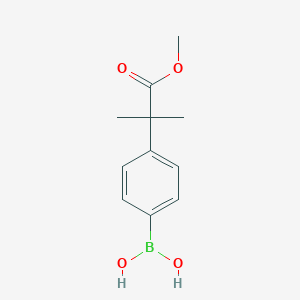
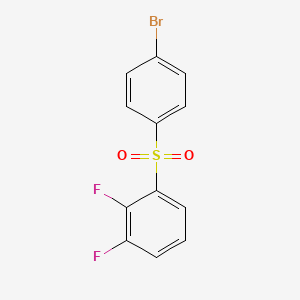
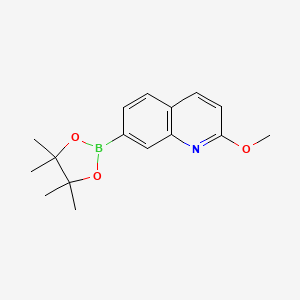
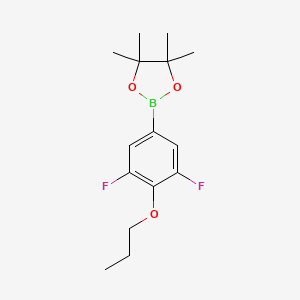
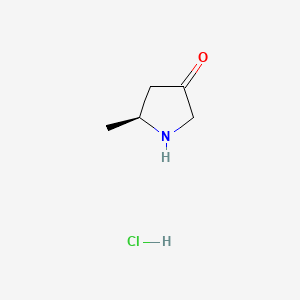
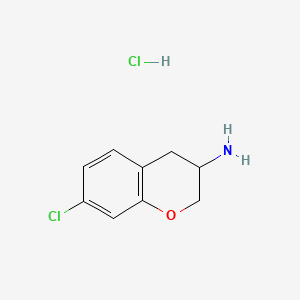
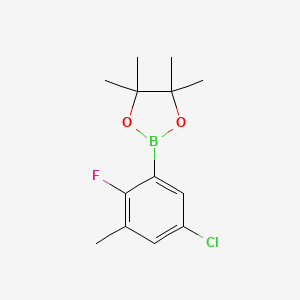
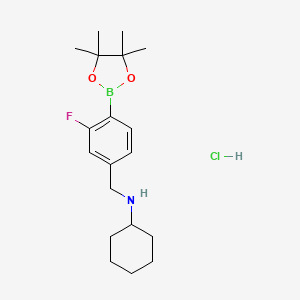
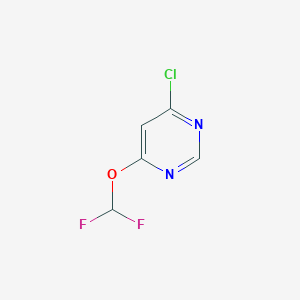
![2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B8240942.png)
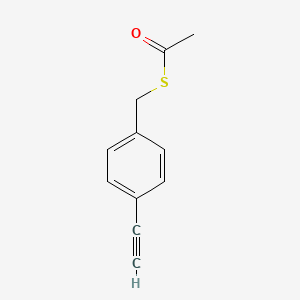
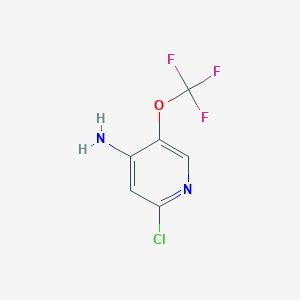
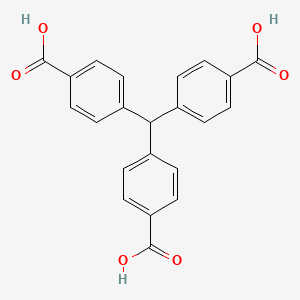
![3-[(4-Piperidyl)methyl]oxazolidin-2-one Hydrochloride](/img/structure/B8240965.png)
